6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one
CAS No.: 1144466-66-9
Cat. No.: VC4979345
Molecular Formula: C10H10BrN3O
Molecular Weight: 268.114
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1144466-66-9 |
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Molecular Formula | C10H10BrN3O |
Molecular Weight | 268.114 |
IUPAC Name | 6-bromo-2-(methylaminomethyl)-3H-quinazolin-4-one |
Standard InChI | InChI=1S/C10H10BrN3O/c1-12-5-9-13-8-3-2-6(11)4-7(8)10(15)14-9/h2-4,12H,5H2,1H3,(H,13,14,15) |
Standard InChI Key | LMTBXMTVMLPWDN-UHFFFAOYSA-N |
SMILES | CNCC1=NC2=C(C=C(C=C2)Br)C(=O)N1 |
Introduction
Chemical Identity and Structural Features
6-Bromo-2-((methylamino)methyl)quinazolin-4(3H)-one (PubChem CID: 135630701) is defined by the molecular formula and a molecular weight of 268.11 g/mol . Its IUPAC name, 6-bromo-2-(methylaminomethyl)-3H-quinazolin-4-one, reflects the bromine atom at position 6, the methylaminomethyl group at position 2, and the ketone functionality at position 4 .
Structural Characterization
The compound’s 2D structure (Figure 1) features a quinazolinone backbone with critical substitutions:
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Bromine at C6, enhancing electrophilic reactivity.
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Methylaminomethyl group at C2, introducing a secondary amine for hydrogen bonding.
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Lactam ring at positions 3 and 4, contributing to planar rigidity .
The 3D conformation, accessible via PubChem’s interactive model, reveals a nearly planar quinazolinone system with slight out-of-plane distortion at the methylaminomethyl group .
Table 1: Comparative Analysis of Quinazolinone Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
6-Bromo-2-((methylamino)methyl)quinazolin-4(3H)-one | 268.11 | Br (C6), CH₂NHCH₃ (C2) | |
3-(Methylamino)quinazolin-4(3H)-one | 175.19 | NHCH₃ (C3) | |
6-(Bromomethyl)-2-methylquinazolin-4(3H)-one | 253.09 | CH₂Br (C6), CH₃ (C2) |
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is inferred from related quinazolinones, which exhibit limited aqueous solubility but dissolve in polar aprotic solvents (e.g., DMSO, DMF) . Stability studies recommend storage at 2–8°C to prevent degradation, with lyophilized forms stable for ≥6 months at -80°C .
Table 2: Physicochemical Parameters
Parameter | Value | Method/Source |
---|---|---|
Molecular Weight | 268.11 g/mol | PubChem |
Melting Point | Not reported | – |
LogP (Partition Coefficient) | Estimated 1.8–2.3 | Computational prediction |
Solubility in DMSO | ≥10 mM | Analog data |
Future Directions
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Synthetic Optimization: Develop scalable routes using green chemistry principles.
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Biological Screening: Evaluate anticancer, antimicrobial, and analgesic efficacy in vitro and in vivo.
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Structure-Activity Relationships (SAR): Modify the methylaminomethyl group to enhance potency or reduce toxicity.
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